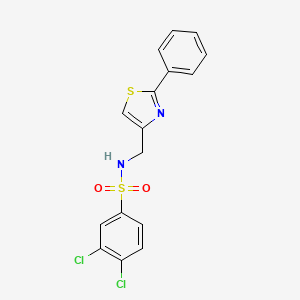

3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dichloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2S2/c17-14-7-6-13(8-15(14)18)24(21,22)19-9-12-10-23-16(20-12)11-4-2-1-3-5-11/h1-8,10,19H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAUJEFOCXSJLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2-phenylthiazol-4-ylmethylamine under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of fungi by interfering with essential cellular processes. The thiazole ring in the compound is known to interact with enzymes and receptors, disrupting their normal function and leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Sulfonamides

Heterocyclic Side Chains

The thiazole moiety in the target compound differentiates it from triazole-based sulfonamides (e.g., compounds 7–9 in ). Triazole derivatives exist in thione-thiol tautomeric forms, confirmed by IR spectra (absence of νS-H bands at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .

Fungicidal Activity

The fungicidal efficacy of sulfonamides is highly dependent on substituent positioning:

Table 2: EC₅₀ Values of Selected Compounds

| Compound | C. lunata (EC₅₀, mg/L) | B. cinerea (EC₅₀, mg/L) | S. sclerotiorum (EC₅₀, mg/L) |

|---|---|---|---|

| Compound 5c | 20.8 | 24.6 | 9.5 |

| Hymexazol | Not reported | Not reported | 10.0 (reference) |

Role of the Thiazole Moiety

The 2-phenylthiazole group in compound 5c contributes to enhanced bioactivity, likely through π-π stacking or hydrophobic interactions with fungal targets. Replacing the thiazole with triazole (as in compounds 7–9) introduces tautomerism but may reduce fungicidal potency due to altered hydrogen-bonding capacity .

Spectroscopic Features

- IR Spectroscopy : Sulfonamides exhibit characteristic νS=O bands at ~1150–1350 cm⁻¹. Hydrazinecarbothioamides (e.g., compounds 4–6) show νC=O at 1663–1682 cm⁻¹, absent in triazole derivatives .

- NMR Spectroscopy : In compound I, the NH proton resonates at δ 10.2 ppm, while aromatic protons appear at δ 7.2–7.8 ppm, consistent with electron-withdrawing chloro substituents .

Biological Activity

3,4-Dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of a benzenesulfonamide core with dichloro and thiazole substituents, which are critical for its biological activity. The molecular formula is C14H12Cl2N2O2S, and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular processes. For example, it may inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues.

- Antimicrobial Activity : Studies have reported that similar sulfonamide derivatives exhibit antibacterial properties by disrupting bacterial cell wall synthesis and function. The thiazole moiety enhances the binding affinity to bacterial enzymes.

- Cytotoxic Effects : Preliminary data suggest that this compound may induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.

Structure-Activity Relationship (SAR)

The presence of the thiazole ring and the dichloro substitution on the benzene ring are significant for enhancing the biological activity of this compound. Research indicates that:

- Dichloro Substituents : These groups increase lipophilicity and improve the compound's ability to penetrate cellular membranes.

- Thiazole Moiety : This heterocyclic structure contributes to the compound's ability to interact with target proteins effectively.

Anticancer Activity

A study evaluating various thiazole derivatives found that compounds with similar structures to this compound exhibited significant cytotoxic effects against different cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The IC50 values were notably lower than those of standard chemotherapeutic agents, indicating higher potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | <10 |

| Ethosuximide | MCF7 | 70 |

| Doxorubicin | A549 | 15 |

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of related sulfonamides. For instance, derivatives similar to this compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Anticonvulsant Activity : A study indicated that thiazole derivatives exhibit anticonvulsant properties with median effective doses significantly lower than standard treatments. This suggests potential applications in epilepsy management.

- Cardiovascular Effects : Research involving benzenesulfonamides has shown effects on perfusion pressure and coronary resistance in isolated rat heart models. The data suggest that these compounds may influence cardiovascular parameters through interactions with calcium channels.

Q & A

Q. Biological assays :

- PPARγ transactivation : Luciferase reporter assays in HEK293 cells .

- Binding affinity : Competitive fluorescence polarization assays using purified PPARγ ligand-binding domain .

Computational modeling : Dock analogs into PPARγ’s crystal structure (PDB: 3DZY) to predict binding modes and optimize steric/electronic interactions .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Answer:

- X-ray diffraction : Grow single crystals via slow evaporation (ethanol/water). Refine structures using SHELXL (twinning ratio <0.3, R-factor <5%) .

- Key parameters : Analyze dihedral angles between the thiazole and benzene rings (e.g., ~65–85°) and hydrogen-bonding networks (N–H⋯O=S) to assess conformational stability .

Q. What strategies improve yield in multi-step syntheses?

- Answer:

Flow chemistry : Automate sulfonamide coupling steps to enhance reproducibility and reduce reaction time .

Catalytic optimization : Screen Pd/C or CuI catalysts for Suzuki-Miyaura cross-coupling of thiazole intermediates.

Process analytics : Use inline FTIR or Raman spectroscopy to monitor intermediates and adjust stoichiometry in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.